6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene

Physicochemical profiling Membrane permeability Drug-likeness

This 6‑methoxy epoxide offers a 74% larger topological polar surface area (21.76 Ų) than the parent benzocycloheptene epoxide, providing a precise lever for tuning passive membrane permeability and aqueous solubility in CNS drug discovery. The ΔLogP of +0.009 and enhanced H‑bond acceptor capacity make it indispensable for SAR campaigns and epoxide hydrolase recognition studies. Substitution with unsubstituted analogs will alter experimental readouts; quantitative equivalence must be demonstrated before interchange.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 120316-39-4
Cat. No. B044131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene
CAS120316-39-4
Synonyms6-METHOXY-2,3,4,8B-TETRAHYDRO-1AH-1-OXA-BENZO[A]CYCLOPROPA[C]CYCLOHEPTENE
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3C(O3)CCC2
InChIInChI=1S/C12H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11-12(10)14-11/h5-7,11-12H,2-4H2,1H3
InChIKeyLZFXIPBZDUSMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene – Structural Identity and Compound Class


6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene (CAS 120316-39-4) is a tricyclic benzocycloheptene oxirene derivative bearing a methoxy substituent at the 6-position of the aromatic ring. It belongs to the class of epoxide-fused benzocycloheptenes, which are recognized as versatile synthetic intermediates and potential pharmacophores in medicinal chemistry [1]. The compound has the molecular formula C12H14O2 and a molecular weight of 190.24 g·mol⁻¹ .

Why 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene Cannot Be Replaced by Its Unsubstituted Parent or Other Cycloheptene Oxirene Analogs


The 6-methoxy substituent is not a passive structural feature. It introduces an additional hydrogen-bond acceptor, increases the molecular polar surface area (PSA) by approximately 74% relative to the unsubstituted parent (from 12.53 to 21.76 Ų), and slightly elevates lipophilicity (Δ LogP +0.009) [1]. These changes directly modulate passive membrane permeability, aqueous solubility, and metabolite recognition profiles—parameters that are critical in drug discovery, chemical biology, and materials science. Generic substitution with the parent epoxide (CAS 4443-71-4) or other alkoxy derivatives would alter the experimental readout in any assay or process where polarity, solubility, or epoxide ring electronics are relevant, making direct interchange unjustified without quantitative equivalence demonstrated.

Quantitative Differentiation Evidence for 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene vs. Its Closest Analog


Polar Surface Area: A 74% Increase vs. the Unsubstituted Parent Epoxide

The methoxy group raises the topological polar surface area (TPSA) from 12.53 Ų (parent compound, CAS 4443-71-4) to 21.76 Ų (target compound), an absolute increase of 9.23 Ų [1]. This shift is expected to reduce passive transcellular permeability while improving aqueous solubility. In drug discovery, a TPSA below 60 Ų is generally associated with good blood-brain barrier penetration, but within this low range, even small changes can alter CNS exposure profiles.

Physicochemical profiling Membrane permeability Drug-likeness

Lipophilicity Modulation: LogP Increase vs. Parent Epoxide

The methoxy substitution produces a marginal increase in computed LogP from 2.4628 (parent) to 2.4714 (target), a ΔLogP of +0.0086 [1]. While the absolute difference is small, the trend indicates that the methoxy group does not drastically increase hydrophobicity despite adding a methylene unit, likely due to the oxygen's electron-withdrawing effect balancing the hydrocarbon contribution. This fine-tuning of lipophilicity can be decisive in lead optimization campaigns where each 0.1 LogP unit affects metabolic clearance and off-target binding.

Lipophilicity Metabolic stability ADME

Computed Boiling Point and Flash Point: Implications for Handling and Purification

The target compound has a calculated boiling point of 318.9 °C at 760 mmHg and a flash point of 136.0 °C [1]. These values are consistent with a relatively high-molecular-weight epoxide and suggest that the compound can be handled under standard laboratory conditions without special low-temperature storage. The parent epoxide (CAS 4443-71-4) has a lower molecular weight (160.21 vs. 190.24 g·mol⁻¹) and would be expected to exhibit a lower boiling point, though precise data for the parent are not available in the same database.

Thermal properties Process chemistry Safety

Procurement-Relevant Application Scenarios for 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned PSA

In CNS drug discovery programs where balancing blood-brain barrier penetration with aqueous solubility is critical, the 74% higher TPSA of the 6-methoxy derivative relative to the parent epoxide provides a measurable lever for modulating passive permeability. Procurement of this compound enables SAR studies where the methoxy group serves as both a hydrogen-bond acceptor and a polarity modulator, as supported by the computed PSA difference [1].

Synthetic Methodology Development Involving Ring-Contraction Reactions

The compound has been cited in the context of ring-contraction reactions of carbocyclic dibromides and bromohydrins under solvolytic conditions [2]. The methoxy substituent may influence the electronic environment of the epoxide ring, altering reaction rates and product distributions. Researchers developing new synthetic routes to polycyclic scaffolds can use this compound as a functionalized substrate for mechanistic studies.

Pharmacokinetic Probe for Epoxide Hydrolase Substrate Specificity

Epoxide hydrolases play a key role in drug metabolism. The subtle LogP difference (ΔLogP +0.009) and increased polarity of the methoxy derivative suggest it could serve as a probe alongside the parent epoxide to study how small substituent changes affect enzyme recognition and turnover. This application stems directly from the quantitative physicochemical data [1].

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